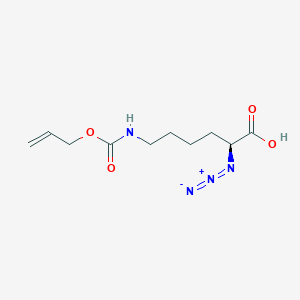

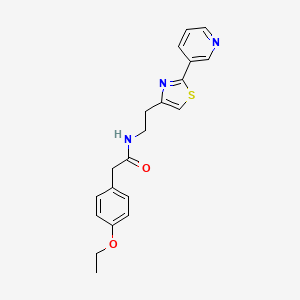

![molecular formula C20H18N4O5 B2408165 Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 381701-40-2](/img/structure/B2408165.png)

Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including an ethyl group, an amino group, a furan ring, a pyrrolo[3,2-b]quinoxaline ring, and a carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrrolo[3,2-b]quinoxaline core is a fused ring system that includes a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoxaline ring (a fused ring system with two nitrogen atoms). Attached to this core is a furan ring (a five-membered ring with one oxygen atom) via an ester linkage .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The ester group (-COO-) could undergo hydrolysis or other reactions typical of esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amino groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have been focusing on the synthesis of novel heterocyclic compounds using various derivatives, including pyrroloquinoxaline derivatives. These compounds are synthesized through reactions involving amino acids, esters, and halides, under specific conditions to form complex structures with potential biological and chemical applications (Bakhite et al., 1995), (Sal’nikova et al., 2017).

Fluorinated Derivatives for Chemical Synthesis

The synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline derivatives illustrates the versatility of these compounds in chemical synthesis. Such reactions often involve multiple steps, including bromination, amination, and hydrolysis, to achieve the desired fluorinated products (Kotovskaya et al., 1999).

Antimicrobial Applications

Certain derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. This involves the synthesis of various derivatives through reactions with different chemical groups, leading to compounds with potential therapeutic applications (Nahas & Abdel-Hafez, 2005).

Advanced Material Applications

The synthesis and characterization of compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrate the potential of these derivatives in advanced materials science. Studies focus on molecular, structural, and morphological characterizations to explore their utility in applications like photodiodes and organic electronics (Singh et al., 2014).

Photovoltaic Properties and Device Fabrication

The exploration of photovoltaic properties in derivatives and their applications in organic–inorganic photodiode fabrication highlight the multifaceted uses of these compounds. The synthesis of specific quinoline derivatives and their incorporation into device structures demonstrate their potential in enhancing photovoltaic performance (Zeyada et al., 2016).

Future Directions

Properties

IUPAC Name |

ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXOEUMEKHIRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

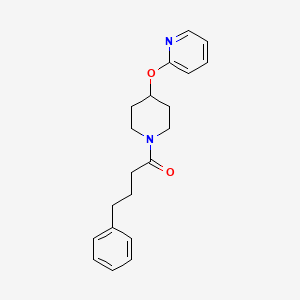

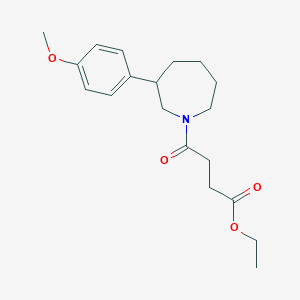

![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)

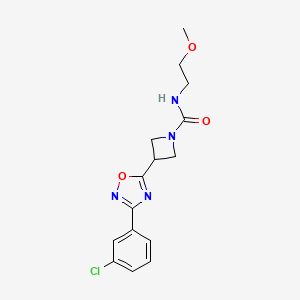

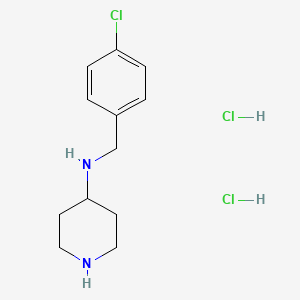

![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)

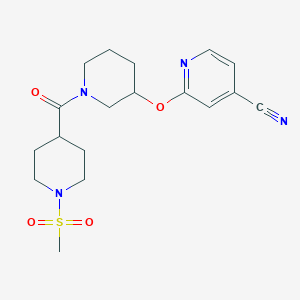

![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)

![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)

![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)

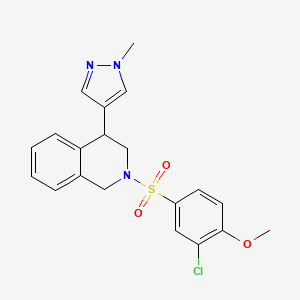

![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)